3-(Piperidinomethyl)-2-benzothiazolinethione is a compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of this compound have been the focus of various studies, highlighting its importance in drug development.
The compound is synthesized from piperidine and benzothiazole derivatives, often through multi-step synthetic routes involving various reagents and conditions. Research articles have documented the successful synthesis and evaluation of similar compounds, indicating a growing interest in this class of chemicals for therapeutic applications .
3-(Piperidinomethyl)-2-benzothiazolinethione can be classified as:
The synthesis of 3-(Piperidinomethyl)-2-benzothiazolinethione typically involves several key steps:
The synthesis has been reported to yield products with varying degrees of purity and yield, often requiring purification techniques such as recrystallization or column chromatography to isolate the desired compound .
The molecular structure of 3-(Piperidinomethyl)-2-benzothiazolinethione can be represented as follows:
Spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized to confirm the structure:
3-(Piperidinomethyl)-2-benzothiazolinethione can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic properties imparted by both the piperidine and benzothiazole moieties, making it a versatile intermediate for further chemical transformations .
The mechanism of action for compounds like 3-(Piperidinomethyl)-2-benzothiazolinethione often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit significant biological activity, with IC50 values indicating their potency against various targets .
Relevant data from spectroscopic analysis provide insights into these properties, confirming stability and reactivity profiles .
3-(Piperidinomethyl)-2-benzothiazolinethione has potential applications in:
Research continues to explore its efficacy and safety profiles, contributing to its potential as a therapeutic agent .
Benzothiazole derivatives constitute a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and structural versatility. The benzothiazole nucleus, characterized by a fused benzene and thiazole ring, enables specific interactions with biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking. Historically, naturally occurring benzothiazoles like the Aspergillus-derived asterriquinones demonstrated early antimicrobial activity, prompting synthetic exploration [5]. Modern drug development has leveraged this core structure to achieve target specificity and metabolic stability, as seen in FDA-approved agents:
Table 1: Pharmacologically Active Benzothiazole Derivatives | Compound | Therapeutic Use | Key Mechanism | Structural Feature | |---------------|----------------------|-------------------|------------------------| | Riluzole | ALS | Glutamate inhibition | 2-Aminobenzothiazole | | Thioflavin T | Alzheimer’s diagnosis | Aβ fibril binding | Benzothiazolium salt | | 3-(Piperidinomethyl)-2-benzothiazolinethione | Experimental | Dual-target inhibition | Piperidinomethyl-thione |
The emergence of 3-(Piperidinomethyl)-2-benzothiazolinethione (EVT-3474201, CAS 6957-11-5) represents a rational evolution of this scaffold. Its molecular framework (C₁₃H₁₆N₂S₂, MW 264.4 g/mol) combines the benzothiazole core with a piperidinomethyl-thione extension, enabling enhanced target versatility compared to simpler analogues . Spectroscopic characterization confirms the thione (-C=S) functionality at C-2, critical for nucleophilic reactions and metal chelation .
Piperidine rings serve as indispensable pharmacophores in CNS and oncology therapeutics due to their capacity to mimic protein-binding motifs and influence pharmacokinetic properties. The nitrogen atom within the piperidine ring facilitates hydrogen bonding with biological targets, while its alicyclic structure enhances membrane permeability. Key examples include:
Table 2: Piperidine-Containing Therapeutics with Clinical Relevance | Compound | Primary Target | Bioactive Role of Piperidine | Therapeutic Area | |---------------|---------------------|----------------------------------|----------------------| | Donepezil | Acetylcholinesterase | Catalytic anionic site binding | Alzheimer’s disease | | EVT-3474201 | Undefined (experimental) | Conformational flexibility | Oncology/neurodegeneration | | Orlistat–belactosin hybrids | FAS/Proteasome | Linker optimization | Oncology |
In 3-(Piperidinomethyl)-2-benzothiazolinethione, the piperidinomethyl group (-CH₂-piperidine) bridges the benzothiazole and the thione moiety. This methylene spacer augments conformational flexibility, permitting optimal orientation for target engagement. Molecular modeling suggests the protonated piperidine nitrogen can form ionic interactions with aspartate or glutamate residues in enzyme binding pockets, analogous to donepezil’s mechanism [5]. Additionally, the lipophilicity of the piperidine ring (calculated logP ~2.8) enhances blood-brain barrier penetration, relevant for CNS applications [5] [6].
Polypharmacology challenges the traditional "one-drug-one-target" paradigm by designing single molecules that modulate multiple disease-relevant pathways. This approach mitigates resistance mechanisms in complex diseases like cancer and neurodegeneration. For instance:
Table 3: Dual-Target Inhibitors in Oncology and Neurodegeneration | Compound Class | Target Pair | Therapeutic Rationale | Chemical Features | |--------------------|-----------------|----------------------------|------------------------| | Pyrimidine-diamines | EGFR/c-Met | Overcome T790M resistance | Hydrogen-bond acceptors | | Benzothiazole–piperazines | AChE/Aβ aggregation | Multifactorial Alzheimer’s therapy | Metal-chelating thiones | | 3-(Piperidinomethyl)-2-benzothiazolinethione | Undefined | Rational polypharmacology | Thione electrophilicity + piperidine basicity |
3-(Piperidinomethyl)-2-benzothiazolinethione embodies this strategy through its inherent bifunctionality:
Compound Listing
Table 4: Key Compounds Discussed | Compound Name | CAS Number | Therapeutic Category | |-----------------------------------|----------------|---------------------------| | 3-(Piperidinomethyl)-2-benzothiazolinethione | 6957-11-5 | Experimental dual-target | | Riluzole | 1744-22-5 | Neuroprotective | | Thioflavin T | 2390-54-7 | Diagnostic (amyloid) | | Donepezil | 120014-06-4 | Acetylcholinesterase inhibitor | | Gefitinib | 184475-35-2 | EGFR inhibitor | | Orlistat | 96829-58-2 | FAS inhibitor | | Belactosin C | 238750-77-1 | Proteasome inhibitor |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9